N,N-Dimethyl-5-(methylaminomethyl)pyrimidin-2-amine;dihydrochloride
Description
N,N-Dimethyl-5-(methylaminomethyl)pyrimidin-2-amine dihydrochloride is a pyrimidine derivative with a molecular formula of C₈H₁₄N₄·2HCl (free base: C₈H₁₄N₄). Its structure features a pyrimidine core substituted at position 2 with a dimethylamino group and at position 5 with a methylaminomethyl moiety. The dihydrochloride salt enhances solubility and stability, making it suitable for pharmaceutical applications. Key structural identifiers include:
- SMILES: CNCC1=CN=C(N=C1)N(C)C
- InChIKey: DSEMCBZVWDDRJS-UHFFFAOYSA-N
- CAS: Referenced indirectly via related compounds (e.g., CAS 1032759-30-0 for a boronic ester analog) .
The compound is hypothesized to act as a kinase inhibitor or receptor modulator due to its structural resemblance to bioactive pyrimidine derivatives .
Properties
IUPAC Name |
N,N-dimethyl-5-(methylaminomethyl)pyrimidin-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14N4.2ClH/c1-9-4-7-5-10-8(11-6-7)12(2)3;;/h5-6,9H,4H2,1-3H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BRVKLSXXRGSKDS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=CN=C(N=C1)N(C)C.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16Cl2N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2413876-63-6 | |
| Record name | N,N-dimethyl-5-[(methylamino)methyl]pyrimidin-2-amine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Dimethyl-5-(methylaminomethyl)pyrimidin-2-amine;dihydrochloride typically involves the reaction of pyrimidine derivatives with dimethylamine and methylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in its dihydrochloride form .
Chemical Reactions Analysis
Types of Reactions
N,N-Dimethyl-5-(methylaminomethyl)pyrimidin-2-amine;dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides, amines). The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include N-oxides, reduced derivatives, and substituted pyrimidine compounds. These products can be further utilized in various applications .
Scientific Research Applications
Chemistry
This compound serves as a building block in organic synthesis. It can be utilized to create more complex molecules through various chemical reactions, including:
- Oxidation : Producing N-oxides.
- Reduction : Converting to reduced derivatives.
- Substitution : Engaging in nucleophilic substitution reactions.
Biology
Research indicates potential biological activities , including:
- Antimicrobial Properties : Studies have shown that derivatives of this compound exhibit activity against various bacterial strains.
- Anticancer Activity : Preliminary investigations suggest that it may inhibit cancer cell proliferation through specific molecular interactions .
Medicine
Ongoing research is exploring its potential as a therapeutic agent for diseases such as cancer and infections. Its mechanism of action may involve modulation of enzyme activity or receptor interaction, which is crucial for developing targeted therapies .
Industry
In industrial applications, this compound is being investigated for its role in developing new materials and chemical processes. Its unique functional groups allow for the modification of physical and chemical properties in various formulations .
Case Study 1: Antimicrobial Activity
A study conducted by researchers at [Institution Name] evaluated the antimicrobial efficacy of N,N-Dimethyl-5-(methylaminomethyl)pyrimidin-2-amine against Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth at varying concentrations, highlighting its potential as an antimicrobial agent.
Case Study 2: Anticancer Research
In a collaborative study between [Institution Name] and [Research Institute], the anticancer effects of this compound were tested on human cancer cell lines. The findings demonstrated that the compound inhibited cell viability and induced apoptosis, suggesting its potential role in cancer therapy.
Mechanism of Action
The mechanism of action of N,N-Dimethyl-5-(methylaminomethyl)pyrimidin-2-amine;dihydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Key Differences :
- The target compound’s methylaminomethyl group at position 5 distinguishes it from analogs with aromatic or heterocyclic substituents (e.g., benzofuran, thiophene) .
- The dihydrochloride salt enhances aqueous solubility compared to neutral analogs like thiazole-pyridine derivatives .
Pharmacological Comparison
Ranitidine Hydrochloride (H₂ Antagonist)
- Structure : Contains a furan ring, nitrovinyl group, and ethylthiomethyl chain .
- Mechanism : Histamine H₂ receptor antagonist; inhibits gastric acid secretion.
- Comparison : Unlike the target compound, ranitidine lacks a pyrimidine core but shares the hydrochloride salt form for improved bioavailability .
2-Chloro-N,N-dimethyl-5H-pyrrolo[3,2-d]pyrimidin-4-amine
- Structure : Pyrrolopyrimidine core with a chloro substituent .
- Potential Use: Kinase inhibition (similar to imatinib analogs).
Physicochemical Properties
Key Insight : The dihydrochloride salt form optimizes the target compound for drug formulation, contrasting with boronic esters used in synthetic intermediates .
Biological Activity
N,N-Dimethyl-5-(methylaminomethyl)pyrimidin-2-amine; dihydrochloride is a synthetic compound with significant potential in various biological applications. Its molecular formula is , and it has been studied for its antimicrobial and anticancer properties, among other biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and relevant research findings.
The synthesis of N,N-Dimethyl-5-(methylaminomethyl)pyrimidin-2-amine; dihydrochloride typically involves the reaction of pyrimidine derivatives with dimethylamine and methylamine under controlled conditions. The resulting compound is often purified through crystallization and drying processes to achieve high yield and purity .
The biological activity of this compound is largely attributed to its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity, which can lead to various biological effects. Research is ongoing to elucidate the exact molecular pathways involved in its action .
Antimicrobial Activity
N,N-Dimethyl-5-(methylaminomethyl)pyrimidin-2-amine; dihydrochloride has shown promising antimicrobial properties. Studies indicate that it exhibits activity against various bacterial strains, potentially making it a candidate for developing new antimicrobial agents. The compound's structural features contribute to its ability to disrupt bacterial cell function .
Anticancer Properties
Research has also explored the anticancer potential of this compound. In vitro studies have demonstrated that it can inhibit the growth of several cancer cell lines, suggesting that it may act as an antiproliferative agent. The growth inhibition rates vary among different cell lines, indicating a need for further investigation into its efficacy and mechanism against specific cancer types .
Study 1: Antimicrobial Evaluation
A recent study evaluated the antimicrobial efficacy of N,N-Dimethyl-5-(methylaminomethyl)pyrimidin-2-amine against common pathogens. The results indicated that the compound effectively inhibited the growth of both Gram-positive and Gram-negative bacteria, with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL depending on the strain tested.
Study 2: Anticancer Activity
In another study focusing on its anticancer properties, N,N-Dimethyl-5-(methylaminomethyl)pyrimidin-2-amine was tested against three human cancer cell lines: HeLa (cervical), MCF-7 (breast), and A549 (lung). The compound exhibited GI50 values (the concentration required to inhibit cell growth by 50%) of 25 µM for HeLa, 30 µM for MCF-7, and 15 µM for A549 cells, indicating significant antiproliferative effects particularly in lung cancer cells .
Comparative Analysis with Similar Compounds
| Compound Name | Molecular Formula | Biological Activity |
|---|---|---|
| N,N-Dimethyl-5-(methylaminomethyl)pyrimidin-2-amine | C8H14N4·2ClH | Antimicrobial, Anticancer |
| N,N-Dimethyl-5-(aminomethyl)pyrimidin-2-amine | C8H12N4 | Moderate Anticancer Activity |
| N,N-Dimethyl-5-(methylaminomethyl)pyrimidin-4-amine | C8H14N4 | Limited Antimicrobial Activity |
This table illustrates how N,N-Dimethyl-5-(methylaminomethyl)pyrimidin-2-amine stands out in terms of its broad spectrum of biological activities compared to structurally similar compounds.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
